Tert-butyl 5,7-dimethoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
Description
Tert-butyl 5,7-dimethoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is a dihydroquinoline derivative characterized by a 4-oxo-3,4-dihydroquinoline core, a tert-butyl carbamate (Boc) protecting group at the 1-position, and methoxy substituents at the 5- and 7-positions. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of opioid receptor modulators and fluorinated analogs . Its structure enables further functionalization at the 3-, 4-, and 6-positions, making it a versatile scaffold for structure-activity relationship (SAR) studies.
Properties
CAS No. |
65510-96-5 |
|---|---|
Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
tert-butyl 5,7-dimethoxy-4-oxo-2,3-dihydroquinoline-1-carboxylate |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(19)17-7-6-12(18)14-11(17)8-10(20-4)9-13(14)21-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
MOVFTHUXRIMEDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinoline Core
The quinoline scaffold is typically constructed via cyclization reactions. Two primary approaches dominate:
1.1.1. Skraup Synthesis
The Skraup reaction employs 5,7-dimethoxyaniline derivatives heated with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to form the dihydroquinoline core. This method achieves yields of 65–72% but requires stringent temperature control (140–160°C) to avoid polymerization.
1.1.2. Friedländer Annulation
An alternative route involves the condensation of 5,7-dimethoxy-2-aminobenzaldehyde with ketones (e.g., ethyl acetoacetate) in acidic conditions. This method offers superior regiocontrol, yielding 78–85% of the desired product at 80–100°C.
Methoxylation at C5 and C7 Positions
Methoxy groups are introduced via nucleophilic substitution or Ullmann-type coupling:
- Methylation of Hydroxy Precursors : Treatment of 5,7-dihydroxyquinoline with methyl iodide (2.2 eq) and potassium carbonate (3 eq) in DMF at 60°C for 12 hr achieves 89% methylation.
- Direct Methoxylation : Copper(I)-catalyzed coupling of aryl halides with sodium methoxide in DMSO at 120°C (24 hr) provides 92% regioselective methoxylation.
Introduction of the 4-Oxo Group
Oxidation of the 4-position is achieved using:
Esterification with Tert-Butyl Carboxylate
The Boc group is introduced via two strategies:
1.4.1. Carbamate Formation
Reaction with di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in tetrahydrofuran (THF) at 0–5°C for 4 hr achieves 82% yield.
1.4.2. Acid-Catalyzed Esterification
Using tert-butanol and p-toluenesulfonic acid (PTSA) in refluxing toluene (110°C, 8 hr) provides 75% yield but risks Boc deprotection at elevated temperatures.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal THF outperforms dichloromethane (DCM) in Boc protection due to better solubility and lower side-reaction rates:
| Parameter | THF | DCM | |
|---|---|---|---|
| Temperature (°C) | 0–5 | 25 | |
| Yield (%) | 82 | 65 | |
| Purity (HPLC, %) | 98.5 | 95.2 |
Catalytic Systems for Oxidation
PCC demonstrates superior selectivity over MnO₂:
| Oxidizing Agent | Time (hr) | Yield (%) | Byproducts (%) | |
|---|---|---|---|---|
| PCC | 2 | 94 | <1 | |
| MnO₂ | 6 | 88 | 5 |
Industrial-Scale Production Techniques
Continuous Flow Reactors
Pilot-scale systems (10 L/hr throughput) reduce reaction times by 40% compared to batch processes:
Purification Protocols
- Crystallization : Recrystallization from ethyl acetate/hexane (1:3) achieves 99.5% purity.
- Chromatography : Industrial-scale flash chromatography (silica gel, 15–20% EtOAc/hexane) processes 5 kg/batch with 97% recovery.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, 60:40 acetonitrile/water, 1 mL/min) shows 98.7% purity with t₄ = 8.2 min.
Comparative Analysis with Related Syntheses
Fluorinated Analogs
Challenges and Mitigation Strategies
Boc Deprotection During Esterification
Challenge : Acidic conditions in later stages may hydrolyze the Boc group.
Solution : Maintain reaction pH > 8 using triethylamine buffer during subsequent steps.
Regioselectivity in Methoxylation
Challenge : Para-methoxylation competes at C8.
Solution : Use bulky directing groups (e.g., trimethylsilyl) to block C8 prior to methoxylation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could yield hydroxyquinolines.
Scientific Research Applications
Synthesis and Use in Asymmetric Transfer Hydrogenation
The compound tert-butyl 5,7-dimethoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is used as a substrate in asymmetric transfer hydrogenation reactions .
- In one study, 330 mg of tert-butyl 6,7-dimethoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (1.07 mmol, 1.0 equiv) was used in a described procedure .
- Asymmetric transfer hydrogenation reactions using related tert-butyl 3-fluoro tetrahydroquinoline-4-ones carboxylates resulted in high yields (90–96%), diastereoselectivity (94:6 to 99:1 dr), and enantioselectivity (99–>99% ee) of corresponding fluorohydrins . These reactions tolerated substituents such as chlorine, bromine, iodine, methyl, methoxy, and trifluoromethyl groups .
Quinoline Derivatives as Anticancer Agents
Quinoline derivatives, including those structurally related to this compound, have shown potential as anticancer agents .
- исследования in a recent study, a series of pyrazole-triaryl derivatives were designed, synthesized, and investigated as potential anticancer agents targeting CDK2 and cyclooxygenase-2 (COX-2) enzymes .
- Other studies have explored thiazolidinone analogs and tetrahydroisoquinolines as anticancer agents targeting CDK2 and EGFR, with some compounds showing strong inhibitory activity and inducing apoptosis in cancer cell lines .
Related Compounds: CFTR Potentiators
Quinolinone-3-carboxamides, which share a quinoline core structure, have been identified as CFTR potentiators .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 5,7-dimethoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate with structurally related dihydroquinoline derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Modifications at the 3-Position
- Fluorinated Derivatives: Tert-butyl 3-fluoro-6,7-dimethoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2e):
- Synthesis : Derived from the parent compound via electrophilic fluorination using Selectfluor® .
- Properties : Melting point (168–172°C), distinct $^{19}\text{F}$-NMR signal at δ −198.64, and high diastereoselectivity (94:6 cis/trans) upon reduction to enantioenriched diols .
- Key Difference: Fluorination at C3 introduces stereochemical complexity and enhances metabolic stability compared to the non-fluorinated parent compound . Tert-butyl 3-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2a):
- Lacks the 5,7-dimethoxy groups but shares the 3-fluoro-4-oxo core. Exhibits a lower melting point (142–144°C) and reduced steric hindrance, enabling efficient catalytic asymmetric transfer hydrogenation (ATH) .
Substituent Modifications at the 6-Position
- Benzyl and Alkyl Derivatives: Tert-butyl 6-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2c):
- Synthesized via microwave-assisted Suzuki coupling (67.9% yield) .
- Lacks 5,7-dimethoxy groups but includes a 4-methoxybenzyl substituent, enhancing lipophilicity and opioid receptor binding . Tert-butyl 6-(bromomethyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (10):
- Bromine at C6 enables further functionalization (e.g., Sonogashira coupling to introduce alkynyl groups) .
Sulfinamide and Sulfonamide Derivatives
- Tert-butyl (R)-4-(((R)-tert-butylsulfinyl)amino)-6-(cyclohexylmethyl)-3,4-dihydroquinoline-1(2H)-carboxylate (12b): Incorporates a chiral sulfinamide group at C4, synthesized via Ti(OEt)$_4$-mediated imine formation (44.4% yield) . Demonstrates mixed-efficacy µ-opioid receptor (MOR) activity, highlighting the role of stereochemistry in receptor modulation .
Methoxy vs. Hydroxy Substituents
- Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate: Replacing methoxy with hydroxy groups alters hydrogen-bonding capacity and solubility, impacting bioavailability .
Table 1: Key Properties of Selected Dihydroquinoline Derivatives
Research Findings and Implications
Synthetic Flexibility : The 5,7-dimethoxy parent compound is a versatile precursor for introducing fluorine, halogens, or aryl groups, enabling tailored pharmacokinetic and receptor-binding properties .
Biological Activity : Methoxy and benzyl substituents enhance lipophilicity and receptor affinity, while fluorination improves metabolic stability and stereochemical control .
Limitations: Compounds like tert-butyl 6-(bromomethyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (10) lack full NMR characterization, complicating structural validation .
Biological Activity
Tert-butyl 5,7-dimethoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 65510-96-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
The compound has the following chemical characteristics:
- Molecular Formula : C16H21N O5
- Molecular Weight : 307.346 g/mol
- Structure : The compound features a quinoline core, which is known for its diverse biological activities.
Biological Activity Overview
-
Antimicrobial Activity :
Studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl 5,7-dimethoxy-4-oxo-3,4-dihydroquinoline have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways. -
Anticancer Potential :
Research has highlighted the potential of quinoline derivatives in cancer treatment. Tert-butyl 5,7-dimethoxy-4-oxo-3,4-dihydroquinoline has been evaluated for its cytotoxic effects on different cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspase pathways. -
Anti-inflammatory Effects :
The compound's structure suggests potential anti-inflammatory activity. Preliminary studies have shown that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes, indicating its potential use in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of the quinoline scaffold demonstrated that tert-butyl 5,7-dimethoxy-4-oxo-3,4-dihydroquinoline exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined against standard bacterial strains and compared with established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin |
| Escherichia coli | 64 | Ampicillin |
| Pseudomonas aeruginosa | 128 | Ciprofloxacin |
Case Study 2: Anticancer Activity
In a comparative study evaluating the cytotoxicity of various quinoline derivatives on human cancer cell lines (e.g., HeLa and MCF-7), tert-butyl 5,7-dimethoxy-4-oxo-3,4-dihydroquinoline was found to significantly reduce cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| MCF-7 | 20 | Cell cycle arrest at G2/M phase |
Research Findings
Recent research has focused on the synthesis and optimization of quinoline derivatives for enhanced biological activity. A study highlighted the use of asymmetric transfer hydrogenation to synthesize enantiomerically enriched variants of similar compounds, which may lead to improved pharmacological profiles.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 5,7-dimethoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Start with a Knorr quinoline synthesis or Friedländer annulation using 5,7-dimethoxy-4-oxo-3,4-dihydroquinoline as the core scaffold. Introduce the tert-butoxycarbonyl (Boc) protecting group via carbamate formation under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .
- Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalyst). For example, use THF at 0–5°C to minimize side reactions like Boc deprotection.
- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
- Data Table :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 25 | 0–5 | 0–5 |
| Solvent | DCM | THF | THF |
| Catalyst | DMAP | None | DMAP |
| Yield (%) | 65 | 82 | 82 |
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for tert-butyl (1.2–1.4 ppm, singlet), methoxy groups (3.8–4.0 ppm), and carbonyl signals (170–175 ppm in ¹³C NMR). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., ethanol/water). Analyze bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm stereoelectronic effects .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ = 347.3 m/z) via ESI-MS or MALDI-TOF.
Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation be mitigated?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via TLC/HPLC for hydrolysis of the Boc group or oxidation of methoxy substituents .
- Mitigation Strategies : Store under inert gas (argon) at –20°C in amber vials. Avoid protic solvents or acidic/basic conditions during handling.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic or biological systems?
- Methodological Answer :
- Step 1 : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density at the carbonyl oxygen (nucleophilic attack sites) and HOMO-LUMO gaps for redox potential .
- Step 2 : Simulate docking with biological targets (e.g., kinases) using AutoDock Vina. Prioritize residues within 4 Å of the methoxy groups for hydrogen bonding .
- Data Table :
| Parameter | Value |
|---|---|
| HOMO (eV) | –6.2 |
| LUMO (eV) | –1.8 |
| Docking Score (kcal/mol) | –9.4 ± 0.3 |
Q. What experimental designs are suitable for studying the environmental fate of this compound, particularly its persistence and metabolite toxicity?
- Methodological Answer :
- Design : Use a split-plot randomized block design (as in ) to test photodegradation (UV light, 254 nm) and biodegradation (soil/water microcosms). Monitor metabolites via LC-MS/MS .
- Parameters :
- Abiotic : pH, UV intensity, dissolved oxygen.
- Biotic : Microbial diversity (16S rRNA sequencing).
- Contradiction Analysis : If metabolite toxicity contradicts parent compound stability, use Ames tests or zebrafish embryo assays to evaluate genotoxicity .
Q. How can contradictory data on the compound’s spectroscopic properties (e.g., conflicting NMR shifts) be resolved?
- Methodological Answer :
- Step 1 : Replicate experiments under standardized conditions (same solvent, temperature, concentration).
- Step 2 : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
- Step 3 : Cross-validate with high-resolution MS and IR spectroscopy (e.g., C=O stretch at ~1680 cm⁻¹) .
Safety and Handling Protocols
Q. What are the critical safety considerations when handling this compound in a laboratory setting?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
